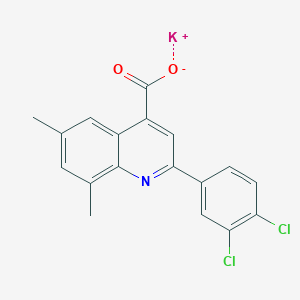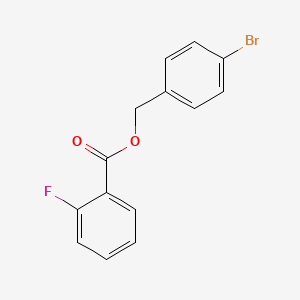![molecular formula C21H11F3N2O3 B5223135 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B5223135.png)
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of benzo[g]chromenes. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a phenyl ring, a benzo[g]chromene core, and a carbonitrile group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile typically involves multi-component reactions (MCRs). One efficient and green method for its synthesis is the three-component condensation reaction using triethylammonium hydrogen sulfate as a Brønsted acidic ionic liquid. This reaction is carried out under ambient and solvent-free conditions, which offers advantages such as high yields, short reaction times, and reusability of the catalyst .
Chemical Reactions Analysis
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the benzo[g]chromene core and the phenyl ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It exhibits biological activities such as anticancer, anti-inflammatory, and antimicrobial properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, the compound is studied for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of 2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, its anticancer activity may involve the inhibition of specific kinases or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile can be compared with other similar compounds, such as:
2-amino-3-cyano-4-aryl-5,10-dioxo-5,10-dihydro-4H-benzo[g]chromene: This compound shares a similar core structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
Hydroxyl naphthalene-1,4-dione derivatives: These compounds have a similar benzo[g]chromene core but differ in their functional groups, leading to variations in their applications and activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct properties and makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
2-amino-5,10-dioxo-4-[4-(trifluoromethyl)phenyl]-4H-benzo[g]chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3N2O3/c22-21(23,24)11-7-5-10(6-8-11)15-14(9-25)20(26)29-19-16(15)17(27)12-3-1-2-4-13(12)18(19)28/h1-8,15H,26H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQPVDQSEWSIGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)OC(=C(C3C4=CC=C(C=C4)C(F)(F)F)C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-[4-(methylthio)benzyl]-1,3-oxazole-4-carboxamide](/img/structure/B5223055.png)

![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5223064.png)
![1-[2-[3-[4-(Trifluoromethyl)benzoyl]piperidine-1-carbonyl]phenyl]ethanone](/img/structure/B5223067.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B5223075.png)

![N-[(3,4-dimethoxyphenyl)methyl]-3,4-difluoroaniline](/img/structure/B5223090.png)
![3-[3-(benzyloxy)-2-hydroxypropyl]-1,5,6-trimethyl-1H-benzimidazol-3-ium iodide](/img/structure/B5223104.png)

![1-{[4-(1-azepanyl)-3-nitrophenyl]sulfonyl}azepane](/img/structure/B5223114.png)

![N-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-2-(2-methylphenoxy)acetamide](/img/structure/B5223130.png)


